molecular formula C16H17N3O3S2 B2458690 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide CAS No. 1396627-04-5

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide

Cat. No.: B2458690
CAS No.: 1396627-04-5
M. Wt: 363.45
InChI Key: PIOGYVRTEFXTSG-UHFFFAOYSA-N
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Description

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a tetrahydrothiophene ring, and an azetidine carboxamide group, making it a multifaceted molecule with diverse reactivity and functionality.

Properties

IUPAC Name

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-22-10-2-3-13-12(6-10)18-16(24-13)19-7-9(8-19)14(20)17-11-4-5-23-15(11)21/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGYVRTEFXTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NC4CCSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Synthesis of the tetrahydrothiophene ring: This involves the reaction of a suitable diene with sulfur to form the thiophene ring, followed by hydrogenation to obtain the tetrahydrothiophene.

    Azetidine ring formation: The azetidine ring can be synthesized via cyclization of a suitable amino acid derivative.

    Coupling reactions: The final step involves coupling the benzo[d]thiazole and tetrahydrothiophene derivatives with the azetidine carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like KMnO4 or H2O2.

    Reduction: The carbonyl group in the tetrahydrothiophene ring can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.

    Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Hydroxyl or carboxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may interact with enzyme active sites, while the azetidine carboxamide group could form hydrogen bonds or other interactions with receptor sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methoxybenzo[d]thiazol-2-amine: Shares the benzo[d]thiazole core but lacks the azetidine and tetrahydrothiophene moieties.

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains a benzo[d]thiazole ring but differs in the rest of the structure.

Uniqueness

1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article details the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 354.38 g/mol. The structure features a benzothiazole core, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties.

Synthesis

The synthesis of the compound typically involves several key steps:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving o-aminothiophenol.
  • Azetidine Formation : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Carboxamide Coupling : The final step involves coupling the benzothiazole derivative with a carboxamide moiety to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Assessment

CompoundCell LineConcentration (µM)Inhibition (%)
B7A431145
B7A549260
B7H1299475

The above table summarizes findings from a study evaluating the effectiveness of related benzothiazole compounds on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. At varying concentrations, these compounds exhibited significant inhibition of cell proliferation and induced apoptosis.

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, it has been shown to inhibit both the AKT and ERK signaling pathways, which are critical in regulating cell growth and survival.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exert anti-inflammatory effects. Studies have indicated that related benzothiazole derivatives can decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

Table 2: Anti-inflammatory Activity Assessment

CompoundCytokine Level (pg/mL)Control Level (pg/mL)
B7120200
Control-200

This table illustrates the reduction in cytokine levels upon treatment with the compound, indicating its potential utility in managing inflammatory conditions.

Case Studies

Several case studies have documented the efficacy of similar benzothiazole derivatives:

  • Study on Lung Cancer : A study reported that a related benzothiazole compound significantly reduced tumor growth in xenograft models of lung cancer.
  • Inflammation Model : Another study demonstrated that treatment with a benzothiazole derivative led to reduced swelling and pain in animal models of arthritis.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, azetidine ring protons at δ 3.5–4.5 ppm). 13C^{13}C-NMR confirms carbonyl groups (e.g., carboxamide at ~170 ppm) .
  • X-Ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the azetidine NH and benzothiazole S/N atoms) .
  • IR and UV-Vis : IR validates functional groups (amide C=O, benzothiazole C-S), while UV-Vis assesses conjugation (λₘₐₘ ~270–300 nm for benzothiazole) .

How do the functional groups (e.g., benzothiazole, azetidine) influence the compound’s reactivity and potential pharmacological applications?

Q. Basic Research Focus

  • Benzothiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites) and improves metabolic stability via sulfur-mediated interactions .
  • Azetidine : The strained 4-membered ring increases conformational rigidity, potentially improving binding affinity to receptors .
  • 2-Oxothiolan : The sulfur and carbonyl groups may participate in redox interactions or serve as hydrogen bond acceptors .
    Applications : Structural analogs show anticancer (via topoisomerase inhibition) and anti-inflammatory activity, suggesting similar pathways for this compound .

What strategies can be employed to optimize reaction yields when scaling up the synthesis of this compound?

Q. Advanced Research Focus

  • Catalyst Screening : Transition metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., DMAP for acylations) improve efficiency .
  • Solvent Optimization : Switch from DMF to cheaper solvents like acetonitrile or ethyl acetate while maintaining anhydrous conditions .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions during coupling steps .
    Data-Driven Approach : Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal temperature, stoichiometry, and reaction time .

How can researchers resolve contradictory data regarding this compound’s biological activity across different assay systems?

Q. Advanced Research Focus

  • Assay Validation : Use orthogonal assays (e.g., cell viability via MTT and ATP-based luminescence) to confirm activity .
  • Physicochemical Profiling : Assess solubility (e.g., shake-flask method) and membrane permeability (PAMPA assay) to rule out false negatives due to poor bioavailability .
  • Target Engagement Studies : SPR or ITC quantifies binding affinity to proposed targets (e.g., kinases), while CRISPR knockouts validate specificity .

What computational methods are suitable for predicting this compound’s binding modes and off-target effects?

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina, Glide) : Models interactions with targets like HSP90 or PI3K, guided by crystallographic data from benzothiazole-containing drugs .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100+ ns trajectories, identifying critical residues for mutagenesis studies .
  • QSAR Models : Train on benzothiazole-azetidine analogs to predict ADMET properties and prioritize in vitro testing .

What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Q. Advanced Research Focus

  • Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins in cell lysates, followed by LC-MS/MS identification .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics reveals pathway-level changes (e.g., apoptosis, oxidative stress) in treated vs. control cells .
  • In Vivo Imaging : Fluorescently labeled derivatives (e.g., Cy5 conjugates) track biodistribution in zebrafish or murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.